5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to thiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce halogens or other functional groups into the thiophene ring .
Scientific Research Applications
5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some thiophene derivatives inhibit kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide include other thiophene derivatives such as:
- 2-substituted thiophenes
- 3-substituted thiophenes
- Bithiophenes
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the sulfonamide group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-N-(2-thiophen-3-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S3/c1-9-2-3-11(16-9)17(13,14)12-6-4-10-5-7-15-8-10/h2-3,5,7-8,12H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZONJEWBLUXZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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